2-Hydroxy-4-(2-hydroxymethylphenyl)benzoic acid
Description
2-Hydroxy-4-(2-hydroxymethylphenyl)benzoic acid is an organic compound with the molecular formula C14H12O4. It is a derivative of benzoic acid, characterized by the presence of hydroxyl groups at the 2 and 4 positions and a hydroxymethyl group at the 2 position of the phenyl ring.
Properties
IUPAC Name |
2-hydroxy-4-[2-(hydroxymethyl)phenyl]benzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O4/c15-8-10-3-1-2-4-11(10)9-5-6-12(14(17)18)13(16)7-9/h1-7,15-16H,8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXCZZEZCZMHTRL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CO)C2=CC(=C(C=C2)C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50689041 | |
| Record name | 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261971-29-2 | |
| Record name | 3-Hydroxy-2'-(hydroxymethyl)[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50689041 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-4-(2-hydroxymethylphenyl)benzoic acid typically involves the hydroxylation of 2-hydroxybenzoic acid derivatives. One common method is the oxidative coupling of 2-aminophenol with benzylamine under an oxygen atmosphere, catalyzed by 2,4,6-trihydroxy benzoic acid . This reaction can be carried out in solvents such as ethyl acetate, acetonitrile, toluene, and p-xylene at temperatures around 70°C .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of organic synthesis, such as the use of catalytic systems and optimized reaction conditions, are likely employed to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-4-(2-hydroxymethylphenyl)benzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced forms.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroxy-4-(2-hydroxymethylphenyl)benzoic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound’s hydroxyl groups make it a potential candidate for studying enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroxy-4-(2-hydroxymethylphenyl)benzoic acid involves its interaction with molecular targets through its hydroxyl groups. These interactions can lead to various biological effects, such as antioxidant activity by scavenging free radicals and anti-inflammatory effects by modulating inflammatory pathways . The compound may also interact with enzymes and receptors, influencing metabolic and signaling pathways.
Comparison with Similar Compounds
2-Hydroxy-4-methoxybenzoic acid: This compound has a methoxy group instead of a hydroxymethyl group and is used in similar applications.
2-(4-Hydroxyphenylazo)benzoic acid: This compound contains an azo group and is used in different chemical and industrial applications.
Uniqueness: 2-Hydroxy-4-(2-hydroxymethylphenyl)benzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
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